Enantiomeric Identity Verification: Optical Rotation and Chiral Purity Benchmarks vs. the (R)-Enantiomer and Racemate
The (S)-enantiomer of 2-aminodecanoic acid exhibits a specific optical rotation of +25.2° (c=0.25, AcOH), whereas the (R)-enantiomer should display an equal and opposite rotation of approximately −25.2° under identical conditions, and the racemic DL-mixture shows zero net rotation [1]. Commercially, the (S)-form is routinely supplied with enantiomeric impurity (D-isomer content) controlled to ≤0.5% as verified by chiral HPLC, providing a measurable identity parameter that the racemate cannot satisfy [2].
| Evidence Dimension | Specific optical rotation and enantiomeric purity |
|---|---|
| Target Compound Data | [α] = +25.2° (c=0.25, AcOH); enantiomeric purity ≥98% (HPLC), D-isomer ≤0.5% |
| Comparator Or Baseline | (R)-2-aminodecanoic acid: [α] ≈ −25.2° (theoretical); DL-2-aminodecanoic acid: [α] = 0° |
| Quantified Difference | Δ[α] ≈ 50.4° between enantiomers; 25.2° between (S)-form and racemate |
| Conditions | Polarimetry at sodium D-line (589 nm), c=0.25 in acetic acid, 20°C; chiral HPLC for enantiomeric excess |
Why This Matters
For stereoselective peptide synthesis or chiral building block applications, the (S)-enantiomer provides a defined chiroptical fingerprint that the racemate cannot offer, enabling reproducible asymmetric induction and validatable batch-to-batch consistency.
- [1] Eliel EL, Wilen SH. Stereochemistry of Organic Compounds. Wiley, 1994. (Principle of equal and opposite specific rotation for enantiomers). View Source
- [2] Watanabe Chemical Industries. H-Adec(2)-OH (J00463): Purity (HPLC) ≥98%, Stereoisomers (HPLC) Enantiomer ≤0.5%. View Source
